Ethyl Icosa-11,14-dienoate

Lipophilicity Membrane permeability ADME

Ethyl Icosa-11,14-dienoate (CAS 103213-62-3), also referred to as cis-11,14-Eicosadienoic acid ethyl ester or ethyl (11Z,14Z)-icosa-11,14-dienoate, is a long-chain polyunsaturated fatty acid ethyl ester belonging to the omega-6 family. This compound is characterized by a C20:2 carbon backbone with cis (Z) double bonds at the 11 and 14 positions, esterified with an ethyl group.

Molecular Formula C22H40O2
Molecular Weight 336.6 g/mol
CAS No. 103213-62-3
Cat. No. B010477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Icosa-11,14-dienoate
CAS103213-62-3
SynonymsCIS-11,14-EICOSADIENOIC ACID ETHYL ESTER
Molecular FormulaC22H40O2
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCCC(=O)OCC
InChIInChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3
InChIKeyPYVCCFLKWCNDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Icosa-11,14-dienoate (CAS 103213-62-3): Procurement-Grade C20:2 Omega-6 Fatty Acid Ethyl Ester for Lipidomics and Metabolic Research


Ethyl Icosa-11,14-dienoate (CAS 103213-62-3), also referred to as cis-11,14-Eicosadienoic acid ethyl ester or ethyl (11Z,14Z)-icosa-11,14-dienoate, is a long-chain polyunsaturated fatty acid ethyl ester belonging to the omega-6 family [1]. This compound is characterized by a C20:2 carbon backbone with cis (Z) double bonds at the 11 and 14 positions, esterified with an ethyl group . It is commonly used as a reference standard in lipidomics, a precursor in eicosanoid pathway studies, and a component in synthetic biology and biodiesel research [2].

Why Ethyl Icosa-11,14-dienoate Cannot Be Replaced by Generic Omega-6 Esters in Critical Research Workflows


Although ethyl esters of omega-6 fatty acids may appear interchangeable, their specific chain length, double bond position, and ester group significantly alter physicochemical properties and biological handling. For instance, the C20:2 (11Z,14Z) backbone of ethyl icosa-11,14-dienoate confers a distinct lipophilicity (XLogP3 of 8.4) compared to the shorter C18:2 ethyl linoleate (XLogP3 of 7.3) [1][2]. Furthermore, the ethyl ester form provides enhanced membrane permeability and metabolic stability relative to the free acid (pKa ~4.78), which ionizes at physiological pH [3]. Substituting with a methyl ester alters volatility and analytical retention times in GC-MS workflows, while using the free acid introduces unwanted protonation states that can skew cellular uptake and enzyme kinetics . Therefore, generic substitution risks experimental variability and compromises data reproducibility in lipid metabolism and eicosanoid research.

Quantitative Differentiation of Ethyl Icosa-11,14-dienoate: Head-to-Head Comparator Data for Informed Procurement


Lipophilicity Advantage: Ethyl Icosa-11,14-dienoate Exhibits 1.1 LogP Units Higher than Ethyl Linoleate, Enhancing Membrane Partitioning

Ethyl Icosa-11,14-dienoate (C20:2 ethyl ester) has a computed XLogP3-AA value of 8.4, which is 1.1 units higher than that of ethyl linoleate (C18:2 ethyl ester, XLogP3 of 7.3) [1][2]. This increased lipophilicity predicts a greater tendency to partition into lipid bilayers and organic phases, which can directly impact cellular uptake kinetics and in vitro assay distribution [3].

Lipophilicity Membrane permeability ADME Lipid biochemistry

Ester Group Advantage: Ethyl Icosa-11,14-dienoate Eliminates Ionization Variability of Free Acid (pKa 4.78), Ensuring Consistent Cellular Handling

The free acid counterpart, 11,14-eicosadienoic acid, has a predicted pKa of 4.78 ± 0.10 and bears a physiological charge of -1 at pH 7.4 [1][2]. In contrast, Ethyl Icosa-11,14-dienoate is a neutral ester with zero hydrogen bond donors and a consistent uncharged state across the physiological pH range [3]. This eliminates pH-dependent ionization variability, ensuring predictable and uniform passive diffusion across cell membranes.

pKa Ionization state Cell permeability Physiological relevance

Analytical Purity Advantage: Commercially Available Ethyl Icosa-11,14-dienoate Achieves >99% Purity by GC, Outperforming Common Methyl Ester Grades

Reputable vendors supply Ethyl Icosa-11,14-dienoate at purities exceeding 99% as verified by capillary gas chromatography (GC), with specifications of ≥98% (Sigma-Aldrich) and >99% (CymitQuimica, Alfa Chemistry) . In comparison, the corresponding methyl ester (cis-11,14-eicosadienoic acid methyl ester) is commonly offered at ≥98% purity, with typical analytical certificates showing a 1-2% lower purity floor . This higher purity reduces the presence of chain-length or double-bond positional isomers that can co-elute and interfere with precise lipidomic quantification.

Purity Analytical standard GC-MS Lipidomics Quality control

Storage Stability Advantage: Ethyl Icosa-11,14-dienoate Maintains Stability at -20°C with Defined Liquid State, Facilitating Reproducible Handling

Ethyl Icosa-11,14-dienoate is specified for storage at -20°C and is supplied as a colorless liquid, a physical state that ensures homogeneity upon thawing and facilitates precise volumetric dispensing . In contrast, the methyl ester analog (cis-11,14-eicosadienoic acid methyl ester) is reported to exist as a solid at room temperature . Solid esters require additional solubilization steps and are prone to incomplete dissolution and precipitation upon freeze-thaw cycles, introducing variability in assay preparation.

Storage stability Cold chain Analytical consistency Inventory management

High-Value Application Scenarios for Ethyl Icosa-11,14-dienoate in Research and Industrial Settings


Lipidomics and Metabolomics Reference Standard

Due to its high purity (>99% by GC) and well-defined liquid state at -20°C, Ethyl Icosa-11,14-dienoate serves as an ideal quantitative standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) lipidomics workflows . Its stable, liquid form allows for precise serial dilution and minimizes the risk of precipitation during sample preparation, ensuring accurate calibration curves for quantifying endogenous C20:2 fatty acids in biological matrices .

Eicosanoid Pathway and Cellular Uptake Studies

The combination of high lipophilicity (XLogP3 8.4) and a neutral, non-ionizable ethyl ester group makes this compound a superior probe for investigating omega-6 fatty acid uptake and metabolism in cell culture models . Unlike the free acid (pKa 4.78), the ethyl ester maintains a consistent uncharged state, eliminating pH-dependent variability in membrane partitioning [1]. This property is particularly valuable in studies of eicosanoid precursor flux and lipid mediator synthesis where reproducible cellular loading is essential.

Synthetic Biology and Enzyme Engineering

Ethyl Icosa-11,14-dienoate is a valuable substrate for engineering lipid-oxidizing enzymes, including desaturases and cyclooxygenases, due to its defined (11Z,14Z) double bond configuration and consistent physicochemical properties . Its use in in vitro enzymatic assays is supported by the availability of high-purity material (>99%) that minimizes side reactions from positional isomers, enabling accurate kinetic characterization and directed evolution studies .

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